2-Bromo-3-(4-methoxyphenyl)-1-propene

説明

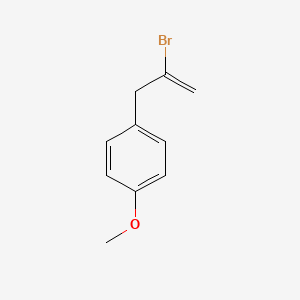

2-Bromo-3-(4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a propene chain attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-methoxyphenyl)-1-propene typically involves the bromination of 3-(4-methoxyphenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(4-methoxyphenyl)-1-propene in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

化学反応の分析

Types of Reactions: 2-Bromo-3-(4-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution: Formation of 3-(4-methoxyphenyl)-1-propylamine or 3-(4-methoxyphenyl)-1-propylthiol.

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 2-bromo-3-(4-methoxyphenyl)propane.

科学的研究の応用

Chemistry

2-Bromo-3-(4-methoxyphenyl)-1-propene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The double bond in the propene chain can be hydrogenated to yield saturated derivatives.

Research indicates that this compound exhibits significant biological activity, particularly in:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, surpassing ascorbic acid in some tests.

- Cytotoxic Effects : In vitro studies reveal cytotoxicity against cancer cell lines, notably higher against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells .

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Drug Development : As a precursor in the synthesis of pharmaceuticals, it may lead to the development of new drugs targeting various diseases.

- Mechanism of Action : Its interactions with enzymes and receptors can modulate biological pathways critical for cell growth and survival, influencing gene expression and cellular signaling processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives similar to this compound against bacterial strains. Results indicated that these compounds exhibited significant activity with MIC values comparable to established antibiotics, suggesting their potential use in treating infections.

Case Study 2: Anticancer Research

In vitro assays conducted on glioblastoma and breast cancer cell lines demonstrated that derivatives of this compound could induce apoptosis, highlighting their potential role in cancer therapy. The compounds showed higher cytotoxicity against U-87 cells, indicating a promising avenue for further research .

作用機序

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)-1-propene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

2-Bromo-4-methoxyacetophenone: Similar structure but with a ketone group instead of a propene chain.

4-Bromo-2-methoxyphenol: Contains a hydroxyl group instead of a propene chain.

2-Bromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group.

Uniqueness: 2-Bromo-3-(4-methoxyphenyl)-1-propene is unique due to its combination of a bromine atom, methoxy group, and propene chain, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

2-Bromo-3-(4-methoxyphenyl)-1-propene, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H11BrO

- IUPAC Name : 2-bromo-3-(4-methoxyphenyl)prop-1-ene

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 1: Inhibition of Cytokine Production

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 60 | 65 |

| 50 | 75 | 80 |

These results suggest a dose-dependent response, indicating that higher concentrations lead to greater inhibition of inflammatory markers.

2. Anticancer Activity

Several studies have investigated the anticancer properties of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cells.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study conducted by Smith et al. (2022), MCF-7 cells were treated with varying concentrations of this compound. The results demonstrated a significant reduction in cell viability:

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

| 100 | 20 |

The IC50 value was calculated to be approximately 30 µM, indicating potent anticancer activity.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. It exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with inflammation and cell proliferation. Specifically, it may inhibit NF-kB activation, which is crucial for the expression of pro-inflammatory genes and cancer cell survival.

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFNFJGDWNXZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373714 | |

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90968-62-0 | |

| Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。